Dose-Dependent Chemosensitization Potency: (R)-Dofequidar vs. Verapamil and Cyclosporin A
In a head-to-head comparison using murine multidrug-resistant osteosarcoma cells, (R)-dofequidar (as the active component of MS-209) demonstrated significantly superior chemosensitization potency against first-generation P-gp inhibitors. At an equimolar concentration of 1 µM, MS-209 achieved a complete 37-fold reversal of doxorubicin resistance, which was 8-fold more effective than the same concentration of verapamil and 28-fold more effective than cyclosporin A [1]. This establishes a clear potency advantage over the classical P-gp inhibitors.
| Evidence Dimension | Chemosensitization potency at 1 µM (reversal of doxorubicin resistance, fold-sensitization) |
|---|---|
| Target Compound Data | 37-fold sensitization (complete reversal of resistance) |
| Comparator Or Baseline | Verapamil (approx. 4.6-fold sensitization); Cyclosporin A (approx. 1.3-fold sensitization) |
| Quantified Difference | 8-fold more effective than verapamil; 28-fold more effective than cyclosporin A |
| Conditions | MTT cytotoxicity assay using P-gp-positive, multidrug-resistant murine osteosarcoma cell lines (MOS/ADR cells) |
Why This Matters
This near-complete reversal of resistance at low micromolar concentrations demonstrates a therapeutic window unattainable with first-generation inhibitors, significantly increasing intracellular chemotherapy drug accumulation and cytotoxicity.
- [1] Takeshita H, Kusuzaki K, Murata H, et al. Avoidance of doxorubicin resistance in osteosarcoma cells using a new quinoline derivative, MS-209. Anticancer Res. 1998 Mar-Apr;18(2A):905-10. PMID: 9615713. View Source
